- Method for preparation of unsaturated primary alcohols, China, , ,
Cas no 95-12-5 (Bicyclo2.2.1hept-5-en-2-ylmethanol)

95-12-5 structure
Nome do Produto:Bicyclo2.2.1hept-5-en-2-ylmethanol
Bicyclo2.2.1hept-5-en-2-ylmethanol Propriedades químicas e físicas
Nomes e Identificadores
-
- Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- 5-Norbornene-2-methanol,mixture of endo and exo
- 2-Hydroxymethyl-5-norbornene
- 5-Norborene-2-methanol
- 5-norbornene-2-methanol(NMO)mixture of endo and exo
- 5-Norbornen-2-methanol (mixture of isomers)
- 5-Norbornene-2-methanol
- 5-bicyclo[2.2.1]hept-2-enylmethanol
- Bicyclo[2.2.1]hept-5-ene-2-methanol (mixture of isomers)
- Bicyclo[2.2.1]hept-5-ene-2-methanol
- Cyclol
- 5-Hydroxymethyl-2-norbornene
- 5-Norbornene 2-methanol
- Bicyclo(2.2.1)hept-5-ene-2-methanol
- 5-Hydroxymethylbicyclo(2.2.1)hept-2-ene
- 2-(Hydroxymethyl)bicyclo(2.2.1)hept-5-ene
- LUMNWCHHXDUKFI-UHFFFAOYSA-N
- 5-Hydroxymethylbicyclo[2.2.1]hept-2-ene
- 2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-ene
- norbornen-5-methanol
- 5-norbornen-
- 5-Norbornene-2-methanol (6CI, 7CI, 8CI)
- 2-Norbornen-5-methanol
- 5-(Hydroxymethyl)bicyclo[2.2.1]hept-2-ene
- [Bicyclo[2.2.1]hept-5-en-2-yl]methanol
- Norbornene-5-methyl alcohol
- NSC 403110
- DTXSID3038698
- N43L8J2KTL
- DB-003096
- NS00040437
- DS-18405
- UNII-N43L8J2KTL
- NSC-403110
- AKOS009156947
- J-802157
- SY015570
- 30421-42-2
- STL563998
- F1995-0286
- AI3-08981
- bicyclo-[2,2,1]-hept-5-en-2-yl-methyl alcohol
- EN300-246230
- Bicyclo[2.2.1]5-heptene-2-methanol
- EINECS 202-392-0
- (4s)-bicyclo[2.2.1]hept-5-en-2-ylmethanol
- FD14041
- 2-bicyclo[2.2.1]hept-5-enylmethanol
- NSC403110
- MFCD00167571
- F16263
- Exo-5-norbornene-2-methanol(exo)
- SCHEMBL33077
- N0979
- 5-norbornen-2-methanol
- 95-12-5
- 5-Norbornene-2-yl methanol
- {bicyclo[2.2.1]hept-5-en-2-yl}methanol
- CS-0114684
- 5-norbornen -2-methanol
- 5-Norbornene-2-methanol, mixture of isomers
- 5-hydroxy methyl-2-norbornene
- Bicyclo2.2.1hept-5-en-2-ylmethanol
-
- MDL: MFCD00167571
- Inchi: 1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2
- Chave InChI: LUMNWCHHXDUKFI-UHFFFAOYSA-N
- SMILES: OCC1C2CC(C=C2)C1
Propriedades Computadas
- Massa Exacta: 124.08900
- Massa monoisotópica: 124.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 140
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 3
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.2
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 20.2
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.027 g/mL at 25 °C(lit.)
- Ponto de ebulição: 97 °C/20 mmHg(lit.)
- Ponto de Flash: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Índice de Refracção: n20/D 1.500(lit.)
- PSA: 20.23000
- LogP: 1.19090
- Solubilidade: Not determined
- Pressão de vapor: 0.2±0.8 mmHg at 25°C
Bicyclo2.2.1hept-5-en-2-ylmethanol Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302 + H312 + H332
- Declaração de Advertência: P280
- WGK Alemanha:3
- Código da categoria de perigo: 20/21/22
- Instrução de Segurança: S36/37/39-S45
-
Identificação dos materiais perigosos:
- Frases de Risco:R20/21/22
- Condição de armazenamento:Sealed in dry,2-8°C
Bicyclo2.2.1hept-5-en-2-ylmethanol Dados aduaneiros
- CÓDIGO SH:2906199090
- Dados aduaneiros:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Bicyclo2.2.1hept-5-en-2-ylmethanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD22265-10g |
Bicyclo[2.2.1]hept-5-en-2-ylmethanol |
95-12-5 | 98% | 10g |
¥31.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD22265-100g |
Bicyclo[2.2.1]hept-5-en-2-ylmethanol |
95-12-5 | 98% | 100g |
¥243.0 | 2024-04-17 | |
abcr | AB146026-100 g |
5-Norbornene-2-methanol (mixture of endo and exo), 98%; . |
95-12-5 | 98% | 100g |
€171.30 | 2023-05-09 | |
abcr | AB146026-10 g |
5-Norbornene-2-methanol (mixture of endo and exo), 98%; . |
95-12-5 | 98% | 10g |
€80.40 | 2023-05-09 | |
TRC | B789408-100mg |
Bicyclo[2.2.1]hept-5-en-2-ylmethanol |
95-12-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
Apollo Scientific | OR315262-5g |
5-Norbornene-2-methanol |
95-12-5 | 99% | 5g |
£15.00 | 2025-02-19 | |
eNovation Chemicals LLC | D954904-300g |
Bicyclo[2.2.1]hept-5-en-2-ylmethanol |
95-12-5 | 99% | 300g |
$175 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824325-25g |
5-Norbornen-2-methanol (mixture of isomers) |
95-12-5 | 99% | 25g |
¥344.00 | 2022-09-01 | |
Chemenu | CM116004-100g |
Bicyclo[2.2.1]hept-5-ene-2-methanol |
95-12-5 | 98% | 100g |
$*** | 2023-05-29 | |
Oakwood | 005463-250mg |
5-Norbornene-2-methanol, mixture of isomers |
95-12-5 | 98% | 250mg |
$19.00 | 2024-07-19 |
Bicyclo2.2.1hept-5-en-2-ylmethanol Método de produção
Método de produção 1
Método de produção 2
Método de produção 3
Método de produção 4
Método de produção 5
Condições de reacção
1.1 2 h, 100 - 200 psi, 210 °C
Referência
- High Tg sulfonated insertion polynorbornene ionomers prepared by catalytic insertion polymerizationPolymer, 2016, 86, 91-97,
Método de produção 6
Condições de reacção
1.1 99 h, pH 4 - 5, 170 - 180 °C
Referência
- Norbornene-containing mannich bases on the basis of aliphatic aminesAzerbaidzhanskii Khimicheskii Zhurnal, 2018, (3), 50-56,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Dichloromethane , Tetrahydrofuran ; 2 min, 0 °C; 2 h, rt
Referência
- LiAlH4-induced reductive dephosphonylation of α,α-dialkyl triethyl β-phosphonyl esters: mechanistic study and synthetic applicationSynlett, 2012, 23(6), 863-866,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate , Carbon monoxide Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Dimethyl sulfoxide , Water ; 20 h, 10 bar, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
Referência
- Discrete iron complexes for the selective catalytic reduction of aromatic, aliphatic, and α,β-unsaturated aldehydes under water-gas shift conditionsChemistry - A European Journal, 2012, 18(50), 15935-15939,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium borohydride ; 20 min, 25 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4European Journal of Organic Chemistry, 2009, (21), 3567-3572,
Método de produção 10
Condições de reacção
1.1 Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: Isopropanol ; 12 h, 120 °C; 120 °C → rt
Referência
- Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2'-bpyO)(H2O)]Journal of Organic Chemistry, 2018, 83(4), 2274-2281,
Método de produção 11
Condições de reacção
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Referência
- Norbornene containing Mannich bases on the basis of cyclic aminesNeft Kimyasi va Neft E'mali Proseslari, 2017, 18(4), 331-340,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium carbonate , Chlorosulfonyl isocyanate Solvents: Dichloromethane ; rt; 20 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referência
- Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxideTetrahedron Letters, 2003, 44(4), 733-735,
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Reagents: Hydroquinone ; 19 h, rt → 190 °C
Referência
- Influence of Hydroxyl Group Concentration on Mechanical Properties and Impact Resistance of ROMP CopolymersACS Applied Polymer Materials, 2020, 2(6), 2414-2425,
Método de produção 15
Condições de reacção
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Referência
- Synthesis and properties of mannich bases on the basis of norbornenylmethanol, aliphatic amines and benzaldehydeNeft Kimyasi va Neft E'mali Proseslari, 2020, 21(1), 36-44,
Método de produção 16
Condições de reacção
1.1 Reagents: 1,4-Naphthalenedicarbonitrile Solvents: Acetonitrile , Water
Referência
- Photoinduced single-electron-transfer (set)-initiated oxidative cleavage of benzylic ether protecting group: a mild and efficient procedureSynthetic Communications, 1988, 18(18), 2309-14,
Método de produção 17
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 °C
Referência
- Ligand Design for Luminescent Lanthanide-Containing MetallopolymersInorganic Chemistry, 2016, 55(20), 9954-9963,
Método de produção 18
Condições de reacção
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Referência
- Synthesis of Mannich bases based on norbornenylmethanol, cyclic amines and benzaldehyde and their antimicrobial activityAzerbaidzhanskii Khimicheskii Zhurnal, 2019, (3), 68-74,
Método de produção 19
Condições de reacção
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Referência
- Mannich Bases from Bicyclo[2.2.1]hept-5-en-2-ylmethanol, Secondary Amines and FormaldehydeRussian Journal of General Chemistry, 2018, 88(10), 2204-2208,
Método de produção 20
Condições de reacção
1.1 -78 °C; 2 h, -78 °C → rt; rt → 45 °C; 8 h, 45 °C
1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol , Water ; 1 h, rt
Referência
- Synthesis and Characterization of Lithium-Ion Conductive Membranes with Low Water PermeationChemistry of Materials, 2007, 19(10), 2473-2482,
Bicyclo2.2.1hept-5-en-2-ylmethanol Raw materials
- 5-Norbornen-2-carboxylic acid
- 5-Norbornene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-2-ene, 5-[(phenylmethoxy)methyl]-
- Ethyl 2-(diethoxyphosphinyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- exo-5-Norbornenecarboxylic acid
Bicyclo2.2.1hept-5-en-2-ylmethanol Preparation Products
Bicyclo2.2.1hept-5-en-2-ylmethanol Literatura Relacionada
-
Sung Ho Kim,Marcus A. Worsley,Carlos A. Valdez,Swanee J. Shin,Christoph Dawedeit,Tom Braun,Theodore F. Baumann,Stephan A. Letts,Sergei O. Kucheyev,Kuang Jen J. Wu,Juergen Biener,Joe H. Satcher,Alex V. Hamza RSC Adv. 2012 2 8672
-
Yan-Ping Zhang,Wei-Wei Li,Bai-Xiang Li,Hong-Liang Mu,Yue-Sheng Li Dalton Trans. 2015 44 7382
-
Christof Domnick,Frank Eggert,Stephanie Kath-Schorr Chem. Commun. 2015 51 8253
-
4. Chiroptical studies of bicyclic α-diketonesTadeusz Po?oński,Zbigniew Dauter J. Chem. Soc. Perkin Trans. 1 1986 1781
-
F. Muttach,N. Muthmann,D. Reichert,L. Anh?user,A. Rentmeister Chem. Sci. 2017 8 7947
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95-12-5)Bicyclo2.2.1hept-5-en-2-ylmethanol

Pureza:99%/99%
Quantidade:500g/1kg
Preço ($):151.0/302.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-12-5)5-Norbornene-2-methanol

Pureza:99%
Quantidade:200KG
Preço ($):Inquérito